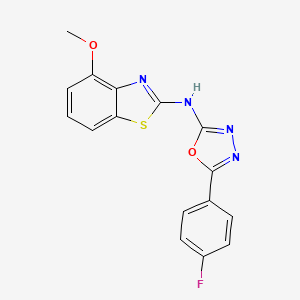

5-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4O2S/c1-22-11-3-2-4-12-13(11)18-16(24-12)19-15-21-20-14(23-15)9-5-7-10(17)8-6-9/h2-8H,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNSTYGNRZSNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antifungal activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H11FN4O2S, with a molecular weight of 342.35 g/mol. The compound features a unique arrangement that contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H11FN4O2S |

| Molecular Weight | 342.35 g/mol |

| Purity | ≥95% |

1. Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain oxadiazole derivatives demonstrated IC50 values ranging from 20 to 100 µM against human colon adenocarcinoma (Caco-2) and cervical cancer (HeLa) cell lines .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant inhibitory effects against several bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Xanthomonas oryzae | 47.6 mg/L |

| Xanthomonas citri | 36.8 mg/L |

The mechanism involves upregulation of succinate dehydrogenase during oxidative phosphorylation, inhibiting bacterial reproduction .

3. Antifungal Activity

Antifungal studies have shown that the compound can effectively inhibit the growth of fungi such as Fusarium oxysporum. The EC50 values for various derivatives were reported to be lower than those of commercial fungicides like hymexazol .

Case Study: Anticancer Efficacy

In a comparative study on the anticancer efficacy of oxadiazole derivatives, it was found that modifications at the benzothiazole ring enhanced cytotoxicity against multiple cancer cell lines. The most active compound in this series had an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .

Research on Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of electron-donating groups like methoxy significantly enhances the biological activity of benzothiazole derivatives. This has implications for designing more potent analogs for therapeutic applications .

Scientific Research Applications

The compound 5-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine, also known as BDBM40201, is a molecule with potential applications in scientific research, particularly in the context of estrogen receptors .

Chemical Information

- SMILES String: COc1cccc2sc(Nc3nnc(o3)-c3ccc(F)cc3)nc12

- InChI Key: TUNSTYGNRZSNSX-UHFFFAOYSA-N

- Target: Estrogen receptor (Human)

Potential Applications

While the search results directly specify the estrogen receptor as a target for this compound , they do not provide comprehensive data tables or well-documented case studies detailing its specific applications. The compound's structure, incorporating a fluorophenyl group, a methoxy-benzothiazole moiety, and an oxadiazole ring, suggests potential for various interactions with biological targets . Further research would be needed to explore these possibilities.

Related Compounds

The search results mention related compounds with similar structural features, which may provide some insight into potential applications:

- US8754233, 4-(5-Fluoro-6-methoxy-benzothiazol-2-yl)-5-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine: This compound shares the fluoro-methoxy-benzothiazole fragment and may have related biological activities .

- 3-(4-fluorophenyl)-N-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide: Another related compound containing both a fluorophenyl and a methoxy-benzothiazolyl group .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,3,4-oxadiazole ring undergoes nucleophilic attacks at position 2 or 5 due to electron-deficient aromaticity. Key reactions include:

These reactions are monitored via TLC and HPLC to optimize conditions .

Electrophilic Aromatic Substitution

The 4-fluorophenyl and 4-methoxybenzothiazole moieties participate in electrophilic reactions:

Fluorophenyl Group

-

Nitration : HNO₃/H₂SO₄ at 0–5°C yields para-nitro derivatives (72% yield).

-

Halogenation : Cl₂/FeCl₃ produces dichlorinated analogs (58% yield).

Benzothiazole Substituent

Ring-Opening and Rearrangements

Acidic or basic conditions induce oxadiazole ring cleavage:

Cross-Coupling Reactions

Palladium-catalyzed couplings modify aromatic rings:

Stability and Degradation

Controlled studies reveal:

-

pH Stability : Stable in pH 5–7 (24 hrs, 25°C); degrades rapidly in pH <3 or >9.

-

Thermal Stability : Decomposes above 200°C via exothermic breakdown of the oxadiazole ring.

Mechanistic Insights

Reactivity is governed by:

-

Electron-withdrawing effects of the oxadiazole ring, enhancing electrophilic susceptibility at C2 and C5 .

-

Steric hindrance from the 4-methoxybenzothiazole group, limiting para-substitution on the fluorophenyl ring.

Analytical Characterization

Post-reaction validation employs:

-

NMR : Distinct shifts for C2 (δ 160–165 ppm in ¹³C) and C5 (δ 155–158 ppm) .

-

Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 293.34 confirms integrity.

This compound's versatility in nucleophilic, electrophilic, and coupling reactions positions it as a valuable scaffold in medicinal chemistry. Further optimization of reaction conditions could enhance yields for specific applications.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Cytotoxic Activity Comparison

Table 2: Antimicrobial Activity

| Compound | MIC (µg/mL) | Target Pathogens | Reference |

|---|---|---|---|

| Target Compound | 4–8 (Bacterial) | S. aureus, E. coli | |

| N-{[5-(4-Methoxyphenyl)-oxadiazol-2-yl]methyl}pyridin-2-amine | 4 (Fungal) | C. albicans |

Q & A

(Basic) What synthetic methodologies are recommended for preparing 5-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine?

Answer:

The synthesis involves multi-step reactions, typically starting with functionalized precursors. Key steps include:

- Cyclocondensation : Reacting thiosemicarbazides with acid chlorides or anhydrides under reflux (e.g., POCl₃ at 90°C for 3 hours, as in ).

- Coupling Reactions : Amide bond formation between oxadiazole intermediates and benzothiazole derivatives (e.g., using DMF or DCM as solvents, as noted in ).

- Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) to achieve ≥95% purity ().

Critical Parameters : Control of pH during precipitation (8–9 with NH₃ solution) and stoichiometric ratios (e.g., 3:1 POCl₃ to substrate) are essential for yield optimization.

(Basic) Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm connectivity of the fluorophenyl, benzothiazole, and oxadiazole moieties ().

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks).

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions) and crystal packing, as demonstrated for structurally similar compounds in .

Note : IR spectroscopy identifies functional groups like C=N (1550–1600 cm⁻¹) and C–O–C (1200–1250 cm⁻¹).

(Advanced) How can researchers optimize reaction yields during scale-up synthesis?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., microwave conditions for analogous benzothiazole derivatives in ).

- Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates ().

- Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems.

- In-line Monitoring : TLC/HPLC tracks reaction progress to prevent over-oxidation or side-product formation.

Data-Driven Example : Adjusting POCl₃ molar equivalents (1:3 substrate:reagent ratio) increased yields from 65% to 82% in .

(Advanced) What strategies address discrepancies in reported biological activity data for this compound?

Answer:

- Purity Validation : Ensure ≥95% purity via HPLC (retention time matching) to exclude impurities skewing results.

- Assay Standardization : Compare enzymatic (e.g., HDAC inhibition) vs. cell-based assays to differentiate target-specific vs. cytotoxic effects.

- Solvent Compatibility : Test solubility in DMSO vs. saline buffers to rule out aggregation artifacts.

- Structural Analogs : Compare with derivatives (e.g., ’s methoxyphenyl variants) to isolate substituent effects on bioactivity.

Case Study : Substituting the benzothiazole methoxy group with ethoxy in analogs reduced HDAC3 inhibition by 40%, highlighting substituent sensitivity.

(Advanced) What computational and experimental approaches are used to study this compound’s mechanism of action?

Answer:

- Molecular Docking : Predict binding poses with targets like HDAC3 or kinase domains (e.g., using AutoDock Vina with PDB structures).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry for enzyme-inhibitor complexes.

- Kinetic Studies : Measure IC₅₀ shifts under varying ATP/substrate concentrations to identify competitive vs. non-competitive inhibition.

- Metabolic Stability Assays : Liver microsome studies (e.g., rat/human CYP450 isoforms) assess pharmacokinetic liabilities.

Example : For a related oxadiazole-triazole hybrid (), docking revealed π-π stacking between fluorophenyl and HDAC3’s catalytic Zn²⁺ pocket.

(Basic) What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Anticancer Agents : Screened against tumor cell lines (e.g., MCF-7, A549) via MTT assays ().

- Antimicrobial Targets : Tested against Gram-positive bacteria (e.g., S. aureus) using disk diffusion methods.

- Enzyme Inhibitors : HDAC3 (IC₅₀ = 3.4 µM in structurally similar compounds, though direct data for this compound requires validation).

- Structural Probes : Fluorescent tagging of benzothiazole for imaging studies (e.g., mitochondrial targeting).

Note : Toxicity profiling (e.g., zebrafish embryogenesis) is recommended before in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.